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molecular formula C11H14N2O2 B8346556 2-(Phenethylhydrazono)-propionic acid

2-(Phenethylhydrazono)-propionic acid

Cat. No. B8346556
M. Wt: 206.24 g/mol
InChI Key: NCQKSUNJAAZVJW-UHFFFAOYSA-N
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Patent
US04136196

Procedure details

6 g. Ethyl 2-(phenethylhydrazono)-propionate (prepared according to Example 2) are dissolved in a solution of 1.4 g. potassium hydroxide in 28 ml. 80% ethanol and saponified at ambient temperature. After stirring for 30 hours, the reaction mixture is mixed with 25 ml. water and shaken out twice with 50 ml. amounts of diethyl ether. The aqueous phase is acidified with dilute hydrochloric acid. The crystals which precipitate out are filtered off and recrystallized from toluene. There is obtained 2-(phenethylhydrazono)-propionic acid in a yield of 47% of theory; m.p. 74°-76° C.
Name
Ethyl 2-(phenethylhydrazono)-propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][N:10]=[C:11]([CH3:17])[C:12]([O:14]CC)=[O:13])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[K+].C(O)C.Cl>C(OCC)C.O>[CH2:1]([NH:9][N:10]=[C:11]([CH3:17])[C:12]([OH:14])=[O:13])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(phenethylhydrazono)-propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)NN=C(C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
saponified at ambient temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is mixed with 25 ml
CUSTOM
Type
CUSTOM
Details
The crystals which precipitate out
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NN=C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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